molecular formula C25H25N3O4S2 B2452672 Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 689262-72-4

Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2452672
CAS RN: 689262-72-4
M. Wt: 495.61
InChI Key: AQXLTWDJFOWULW-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives, which are part of this compound, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the use of concentrated hydrochloric acid and heating to reflux .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques help in understanding the arrangement of atoms in the molecule and their chemical environments.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve multiple steps. For instance, the synthesis of similar compounds involves reactions with substituted aldehyde, ethyl acetoacetate, and urea in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically analyzed using various spectroscopic techniques. For instance, 1H-NMR can provide information about the chemical environment of hydrogen atoms in the molecule .

Scientific Research Applications

Synthesis and Characterization

This chemical compound has been involved in the synthesis and characterization of new quinazolines with potential antimicrobial applications. The process includes reactions with hydrazine hydrate and aryl isothiocyanates, leading to compounds screened for antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).

Molecular Structures and Hydrogen Bonding

In studies exploring hydrogen-bonded supramolecular structures, molecules similar to the specified compound have been linked by independent N-H...O hydrogen bonds, forming chains and sheets that contribute to understanding molecular interactions in solid-state chemistry (Portilla et al., 2007).

Dual Inhibitory Activities

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has identified compounds with structures related to the specified chemical as potent dual inhibitors. These studies aim to find new treatments for diseases by targeting two essential enzymes simultaneously, demonstrating significant inhibitory activities against human enzymes and potential applications in cancer therapy (Gangjee et al., 2008).

Environmental Degradation Studies

In environmental science, studies on the degradation of chlorimuron-ethyl by Aspergillus niger have shed light on microbial transformations in soil, contributing to understanding the environmental fate of synthetic chemicals. These findings have implications for agricultural practices and environmental conservation (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-3-32-24(31)18-9-11-19(12-10-18)26-21(29)15-33-25-27-20-13-16(2)34-22(20)23(30)28(25)14-17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXLTWDJFOWULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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